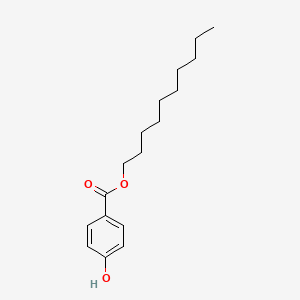

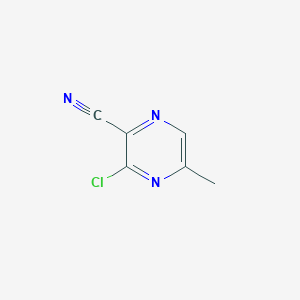

![molecular formula C11H10N2 B1595284 4,9-dihydro-3H-Pyrido[3,4-b]indole CAS No. 4894-26-2](/img/structure/B1595284.png)

4,9-dihydro-3H-Pyrido[3,4-b]indole

Übersicht

Beschreibung

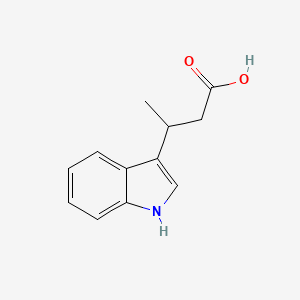

4,9-Dihydro-3H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . These compounds are known for their diverse biological activities and pharmacological potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydro-3H-beta-carboline can be achieved through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines . Another method includes the Ru-catalyzed photoredox synthesis of 1-acyl-beta-carbolines from tryptamines and terminal alkynes . Additionally, the Pd-catalyzed Buchwald-Hartwig arylation of 2-chloroaniline with 3-bromopyridine followed by the intramolecular Heck reaction is also used .

Industrial Production Methods: Industrial production methods for 4,9-Dihydro-3H-beta-carboline are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,9-Dihydro-3H-β-Carbolin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie N-Bromsuccinimid (NBS) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden häufig eingesetzt.

Substitution: Substitutionsreaktionen können unter Verwendung von Reagenzien wie Alkylhalogeniden unter basischen Bedingungen durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zur Bildung von Carbolinderivaten mit verschiedenen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

4,9-Dihydro-3H-β-Carbolin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener β-Carbolinderivate verwendet.

Biologie: Es wurde hinsichtlich seiner Interaktion mit DNA und anderen biologischen Zielstrukturen untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 4,9-Dihydro-3H-β-Carbolin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. So wirkt beispielsweise Harmin, ein verwandtes β-Carbolin, als potenter und spezifischer Inhibitor der Tyrosinkinase DYRK1A, einem vielversprechenden Ziel in der Antitumortherapie . Es zeigt auch eine Affinität für Neurotransmitter, was es zu einer potenziellen Verbindung für die Entwicklung von Medikamenten für neurodegenerative Erkrankungen macht .

Ähnliche Verbindungen:

- Harman

- Harmin

- Harmalin

- Harmalol

Vergleich: 4,9-Dihydro-3H-β-Carbolin weist strukturelle Ähnlichkeiten mit anderen β-Carbolinen wie Harman und Harmin auf. Seine einzigartigen Eigenschaften, wie seine spezifische Interaktion mit bestimmten molekularen Zielstrukturen und seine fluoreszierenden Eigenschaften, unterscheiden es von anderen Verbindungen in der β-Carbolin-Familie .

Wirkmechanismus

The mechanism of action of 4,9-Dihydro-3H-beta-carboline involves its interaction with various molecular targets and pathways. For instance, harmine, a related beta-carboline, acts as a powerful and specific inhibitor of tyrosine kinase DYRK1A, a promising target in antitumor therapy . It also exhibits an affinity for neurotransmitters, making it a potential compound for the development of drugs for neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

- Harmane

- Harmine

- Harmaline

- Harmalol

Comparison: 4,9-Dihydro-3H-beta-carboline shares structural similarities with other beta-carbolines like harmane and harmine. its unique properties, such as its specific interaction with certain molecular targets and its fluorescent properties, distinguish it from other compounds in the beta-carboline family .

Eigenschaften

IUPAC Name |

4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYXKFHKVREUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197643 | |

| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4894-26-2 | |

| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

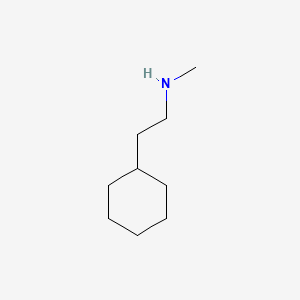

![2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide](/img/structure/B1595221.png)